L(-)-10-Camphorsulfonyl chloride
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Overview
Description
L(-)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is known for its unique bicyclic structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(-)-10-Camphorsulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring compound.
Oxidation: Camphor is oxidized to form camphorquinone.
Sulfonylation: Camphorquinone is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired product.
The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
L(-)-10-Camphorsulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
L(-)-10-Camphorsulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with sulfonamide functional groups.
Biological Research: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L(-)-10-Camphorsulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form sulfonamides, sulfonate esters, and other derivatives.
Comparison with Similar Compounds
L(-)-10-Camphorsulfonyl chloride is unique due to its bicyclic structure and the presence of both a ketone and a sulfonyl chloride functional group. Similar compounds include:
Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.
Camphorquinone: The oxidized form of camphor, used as an intermediate in the synthesis of this compound.
Sulfonyl Chlorides: Other sulfonyl chlorides with different alkyl or aryl groups, used in similar chemical reactions.
These compounds share some reactivity patterns but differ in their specific applications and the nature of their functional groups.
Properties
IUPAC Name |
[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABKEVTHIJBIW-MHPPCMCBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-50-5 |
Source
|
Record name | 10-Camphorsulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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